4'-Bromo-2-piperidinomethyl benzophenone

Descripción general

Descripción

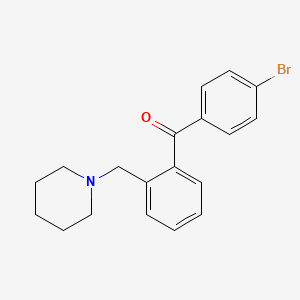

4’-Bromo-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H20BrNO and a molecular weight of 358.27 g/mol . It is also known by its systematic name, (4-bromophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone . This compound is characterized by the presence of a bromine atom attached to a benzophenone structure, which is further modified by a piperidinomethyl group.

Métodos De Preparación

The synthesis of 4’-Bromo-2-piperidinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4’-Bromo-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield corresponding products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4’-Bromo-2-piperidinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4’-Bromo-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The bromine atom can also play a role in modulating the compound’s reactivity and selectivity .

Comparación Con Compuestos Similares

Similar compounds to 4’-Bromo-2-piperidinomethyl benzophenone include:

4’-Chloro-2-piperidinomethyl benzophenone: Similar structure but with a chlorine atom instead of bromine.

4’-Fluoro-2-piperidinomethyl benzophenone: Similar structure but with a fluorine atom instead of bromine.

4’-Methyl-2-piperidinomethyl benzophenone: Similar structure but with a methyl group instead of bromine.

The uniqueness of 4’-Bromo-2-piperidinomethyl benzophenone lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

4'-Bromo-2-piperidinomethyl benzophenone (CAS No. 898773-06-3) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the para position of the benzophenone moiety and a piperidinomethyl group that enhances its interaction with biological targets. The compound's structure can be represented as follows:

This configuration contributes to its unique properties, including solubility and reactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The piperidinomethyl group increases the compound's binding affinity, potentially leading to inhibition or activation of various biochemical pathways. Notably, it has been investigated for its role in:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmitter regulation, suggesting applications in treating neurodegenerative diseases like Alzheimer's .

- Receptor Binding : Studies indicate that it may interact with histamine receptors and other targets, influencing physiological responses .

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of benzophenones exhibit antitumor properties. The compound's structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapy .

- Anti-inflammatory Effects : Benzophenone derivatives are known for anti-inflammatory activity, with potential applications in treating inflammatory diseases .

- Cholinergic Enhancement : As mentioned earlier, its role as a cholinesterase inhibitor may enhance cholinergic signaling, which is beneficial in Alzheimer's disease management .

Research Findings

A number of studies have explored the biological activity of this compound:

Case Studies

- Alzheimer's Disease Research : A study evaluated the effects of various benzophenone derivatives on cholinesterase activity. This compound was among those showing promising results in enhancing acetylcholine levels in vitro, suggesting its utility in Alzheimer's treatment strategies.

- Cancer Treatment Exploration : In vitro assays demonstrated that certain derivatives of this compound inhibited the proliferation of cancer cell lines, supporting further exploration into its antitumor properties.

Propiedades

IUPAC Name |

(4-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBYXOOKMXMTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643588 | |

| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-06-3 | |

| Record name | Methanone, (4-bromophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.